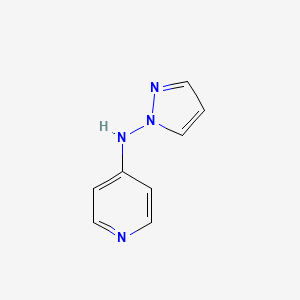

N-pyrazol-1-ylpyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

N-pyrazol-1-ylpyridin-4-amine |

InChI |

InChI=1S/C8H8N4/c1-4-10-12(7-1)11-8-2-5-9-6-3-8/h1-7H,(H,9,11) |

InChI Key |

ONPHFSHREYBRTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)NC2=CC=NC=C2 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for N Pyrazol 1 Ylpyridin 4 Amine and Its Derivatives

Multi-Step Synthetic Routes and Optimization

The construction of the N-pyrazol-1-ylpyridin-4-amine core typically involves the strategic formation of either the pyrazole (B372694) ring onto a pyridine (B92270) precursor or the coupling of pre-formed pyridine and pyrazole moieties.

Key Precursors and Reaction Pathways

Several synthetic routes have been established, primarily relying on classical condensation reactions or modern coupling strategies. The choice of pathway often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Pathway 1: Cyclocondensation with Hydrazinopyridines: A prevalent method involves the reaction of 4-hydrazinopyridine (B1297392) with a 1,3-dicarbonyl compound or its equivalent. This is a variation of the Knorr pyrazole synthesis. The 4-hydrazinopyridine acts as the dinucleophile that condenses with the biselectrophilic 1,3-dicarbonyl species to form the pyrazole ring. The reaction is typically carried out under acidic or thermal conditions.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct coupling of pyrazole with an activated pyridine ring. A key precursor is a pyridine derivative with a good leaving group, such as chlorine or fluorine, at the 4-position (e.g., 4-chloropyridine). The reaction proceeds via nucleophilic aromatic substitution, where the pyrazole anion displaces the leaving group. This method is particularly useful for preparing the parent compound and has been successfully applied in the multi-kilogram synthesis of related intermediates. researchgate.net

Pathway 3: Direct N-Arylation from Primary Amines: More recent methodologies allow for the direct formation of N-aryl pyrazoles from primary aromatic amines. nih.govacs.org In this approach, a primary amine, in this case, 4-aminopyridine (B3432731), can be reacted with a 1,3-diketone and an electrophilic amination reagent (such as O-(4-nitrobenzoyl)hydroxylamine) in a one-pot reaction. nih.govacs.org This method offers a streamlined alternative to traditional multi-step sequences.

The following table summarizes the key precursors for these synthetic pathways.

| Pathway | Pyridine Precursor | Pyrazole Synthon/Reagent | Typical Conditions |

| 1. Cyclocondensation | 4-Hydrazinopyridine | 1,3-Dicarbonyl Compound (e.g., malondialdehyde, acetylacetone) | Acidic catalysis (e.g., Acetic Acid), Reflux |

| 2. SNAr | 4-Chloropyridine (B1293800) or 4-Fluoropyridine | Pyrazole | Base (e.g., K2CO3), High Temperature |

| 3. Direct N-Arylation | 4-Aminopyridine | 1,3-Diketone + Electrophilic Amination Reagent | DMF, 80-90 °C |

Regioselectivity and Stereochemical Control

Regioselectivity is a critical consideration in the synthesis of substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds in cyclocondensation reactions. The reaction of 4-hydrazinopyridine with an unsymmetrical diketone can potentially yield two different regioisomeric pyrazoles.

The outcome of the reaction is influenced by several factors:

Steric Hindrance: The bulkier substituent on the diketone often directs the regiochemical outcome.

Electronic Effects: The electronic nature of the substituents on the dicarbonyl precursor plays a significant role.

Reaction Conditions: The pH of the reaction medium is crucial. The initial nucleophilic attack can occur at either carbonyl group, and the subsequent cyclization and dehydration steps can be controlled by adjusting the acidity. mdpi.com For instance, reactions in neutral or basic media may favor one isomer, while acidic conditions might favor the other.

Stepwise protocols have been investigated to control regioselectivity, where intermediates are isolated to ensure the desired isomeric product is formed. nih.gov For the parent this compound, stereochemical control is not a factor as the molecule is achiral. However, for derivatives bearing stereocenters, diastereoselective or enantioselective strategies would be required.

Yield Enhancement and Process Efficiency

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate pyrazole synthesis, often leading to higher yields and drastically reduced reaction times compared to conventional heating. afinitica.comnih.gov This technique is particularly effective for condensation and cyclization reactions.

Continuous Flow Technology: For large-scale production, continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time. afinitica.com This technology allows for safer handling of reactive intermediates and can lead to higher throughput and more consistent product quality. A two-step continuous flow process combining pyrazole formation with a subsequent reduction has been successfully demonstrated for analogous compounds. afinitica.com

Optimization of Catalysis and Reaction Conditions: Systematic optimization of parameters like solvent, temperature, and catalyst loading is crucial. Studies on related pyrazole syntheses have shown that modest yields can be significantly improved through careful screening of these variables. nih.govacs.orgnih.gov For example, in the direct N-arylation approach, the choice of solvent and temperature is critical for achieving reproducible and optimal yields. acs.org

The table below presents a comparison of different synthetic conditions for analogous pyrazole syntheses, highlighting the impact on yield.

| Method | Precursors | Conditions | Yield | Reference |

| Conventional Heating | Phenylhydrazine, Ethyl Acetoacetate | Ethanol (B145695), reflux | Moderate | nih.gov |

| Microwave-Assisted | Hydrazones, 1,2-diols | Vilsmeier-Haack reagent, MW | Good | researchgate.net |

| Continuous Flow | 4-Nitrophenylhydrazine, Enone | Acetic Acid, 175 °C, 1.5 min residence time | 86% (after subsequent reduction) | afinitica.com |

| Direct N-Arylation | Aliphatic Amine, 2,4-pentanedione | DMF, 85 °C, 1.5 h | ~40% | nih.govacs.org |

| Direct N-Arylation | Aromatic Amine, 2,4-pentanedione | DMF, 85 °C, 1.5 h | 47-70% | nih.govacs.org |

Green Chemistry Approaches in Synthesis

In line with modern synthetic chemistry principles, significant effort has been directed towards developing environmentally benign methods for the synthesis of pyrazole derivatives. nih.govcitedrive.com These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Catalyst Development for Environmentally Benign Synthesis

A key aspect of green pyrazole synthesis is the development of efficient and recyclable catalysts that can replace traditional stoichiometric acid or base promoters.

Catalyst-Free Synthesis: Several protocols have been developed that proceed efficiently without any catalyst, often facilitated by green solvents or energy sources like ultrasound. mdpi.comresearchgate.net For example, one-pot, multi-component cyclo-condensation reactions have been successfully carried out in water under ultrasonic irradiation. researchgate.net

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. Examples include kaolin (B608303) sulfonic acid nanoparticles and magnesium hydrogen sulfate (B86663) (Mg(HSO4)2), which have been used for the efficient synthesis of substituted pyrazoles under mild or solvent-free conditions. researchgate.net

Homogeneous "Green" Catalysts: In some cases, homogeneous catalysts that are inexpensive and have low toxicity are employed. A system using iron(III) chloride (FeCl3) with polyvinylpyrrolidone (B124986) (PVP) as a stabilizer in a water/PEG-400 solvent system has been reported for the synthesis of aminopyrazoles, offering high yields and a recyclable catalytic system. mdpi.com Sodium chloride has also been explored as a simple, inexpensive, and non-toxic catalyst for pyrazole synthesis in aqueous media. researchgate.net

The following table summarizes various environmentally benign catalysts used in pyrazole synthesis.

| Catalyst Type | Example Catalyst | Reaction | Advantages | Reference(s) |

| Heterogeneous Solid Acid | Mg(HSO4)2 | Condensation of 1,3-diketones and hydrazines | Eco-friendly, high yields, short reaction times | researchgate.net |

| Homogeneous | FeCl3/PVP | Cyclocondensation of arylhydrazines and malononitrile | Inexpensive, stable, efficient, recyclable system | mdpi.com |

| Phase-Transfer | Cetyltrimethylammonium bromide (CTAB) | Multi-component cyclo-condensation | Use of water as solvent, good yields | researchgate.net |

| Simple Salt | Sodium Chloride (NaCl) | Multi-component reaction | Facile, non-toxic, uses aqueous media | researchgate.net |

| None | N/A | Condensation under ultrasound | Catalyst-free, use of green solvents | researchgate.net |

Solvent Selection and Waste Minimization Strategies

Reducing or eliminating the use of volatile and hazardous organic solvents is a cornerstone of green chemistry.

Green Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net Numerous pyrazole syntheses have been successfully adapted to aqueous media, sometimes using surfactants like sodium dodecyl sulfate (SDS) to facilitate the reaction. researchgate.netresearchgate.net Other green solvents, such as ethanol and polyethylene (B3416737) glycol (PEG), have also been employed effectively. nih.govmdpi.comresearchgate.net

Solvent-Free Reactions: A highly effective strategy for waste minimization is to conduct reactions under solvent-free conditions. This can be achieved through mechanochemistry (grinding or ball-milling) or by heating a mixture of the solid reactants, often with microwave assistance. nih.govnih.gov These methods are highly atom-economical and significantly simplify product work-up.

One-Pot, Multi-Component Reactions (MCRs): MCRs are inherently green as they combine several synthetic steps into a single operation without isolating intermediates. This reduces solvent usage, energy consumption, and waste generation. nih.govresearchgate.net The synthesis of functionalized pyrazoles via one-pot reactions of aldehydes, active methylene (B1212753) compounds, and hydrazines is a well-established green methodology. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally responsible.

Solid-Phase Synthesis and Combinatorial Approaches

The synthesis of this compound and its derivatives has been advanced by the adoption of solid-phase synthesis (SPS) and combinatorial methodologies. These approaches offer significant advantages over traditional solution-phase chemistry, particularly for the rapid generation of compound libraries for high-throughput screening. The core benefit of SPS lies in the simplification of the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the polymer-supported intermediates. nih.gov

A common strategy for the solid-phase synthesis of this compound derivatives involves immobilizing one of the heterocyclic precursors onto a suitable resin. For instance, a pyridine scaffold can be attached to a solid support, followed by the subsequent construction of the pyrazole ring or coupling with a pre-formed pyrazole. Rink amide resin is frequently employed, allowing for the final product to be cleaved from the support with a primary amide handle, a common feature in medicinal chemistry. nih.gov

The synthetic sequence can be conceptualized as follows:

Immobilization: An appropriate pyridine derivative, such as 4-chloropyridine or a protected 4-aminopyridine derivative, is anchored to the solid support.

Coupling: The resin-bound pyridine is then reacted with a pyrazole or a pyrazole precursor. For example, polymer-bound 4-chloropyridine can be subjected to nucleophilic aromatic substitution with a desired pyrazole in the presence of a suitable base.

Modification and Cleavage: Further modifications can be performed on the heterocyclic rings if desired. The final compound is then cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), which simultaneously removes acid-labile protecting groups. nih.gov

Combinatorial chemistry leverages these solid-phase techniques to create large, diverse libraries of related compounds. By employing a split-and-pool strategy or parallel synthesis, a wide array of starting materials can be used to generate a multitude of final products. For the this compound scaffold, diversity can be introduced by varying the substituents on both the pyrazole and pyridine rings. For example, a collection of substituted pyrazoles can be reacted with an immobilized pyridine core, or vice-versa, to rapidly produce a library of analogues.

Table 1: Illustrative Combinatorial Library Generation for this compound Derivatives on Solid Support

| Entry | Pyridine Precursor (Immobilized) | Pyrazole Reactant (R) | Resulting Derivative Scaffold |

| 1 | 4-Chloropyridine | 3-Methylpyrazole | N-(3-methyl-pyrazol-1-yl)pyridin-4-amine |

| 2 | 4-Chloropyridine | 3,5-Dimethylpyrazole | N-(3,5-dimethyl-pyrazol-1-yl)pyridin-4-amine |

| 3 | 4-Chloropyridine | 3-Trifluoromethylpyrazole | N-(3-trifluoromethyl-pyrazol-1-yl)pyridin-4-amine |

| 4 | 2-Fluoro-4-chloropyridine | Pyrazole | N-pyrazol-1-yl-2-fluoropyridin-4-amine |

| 5 | 2-Methoxy-4-chloropyridine | 3-Phenylpyrazole | N-(3-phenyl-pyrazol-1-yl)-2-methoxypyridin-4-amine |

This table represents a simplified, hypothetical matrix for a parallel synthesis approach.

Mechanistic Aspects of Key Synthetic Steps

The formation of the this compound core relies on several key chemical transformations, with the formation of the C-N bond between the pyridine ring and the pyrazole nitrogen being of paramount importance. The mechanism of this step is typically governed by transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling or the Buchwald-Hartwig amination.

Chan-Lam Coupling:

The Chan-Lam reaction is a copper-catalyzed C-N cross-coupling of an amine (in this case, the pyrazole) with a boronic acid (an arylboronic acid derivative of pyridine). nih.gov The reaction is attractive due to its often mild conditions and tolerance for air. organic-chemistry.org The catalytic cycle is generally proposed to proceed through the following steps:

Ligand Exchange: The Cu(II) catalyst coordinates with the pyrazole and the pyridine-boronic acid.

Transmetalation: The aryl group from the boronic acid is transferred to the copper center.

Reductive Elimination: The C-N bond is formed via reductive elimination from a Cu(III) or Cu(II) intermediate, releasing the final product and regenerating a copper species that can re-enter the catalytic cycle. The presence of an oxidant, often atmospheric oxygen, is believed to be crucial for re-oxidizing Cu(I) to the active Cu(II) state. nih.govorganic-chemistry.org

The reaction's progression is highly dependent on the choice of copper source, base, and solvent. nih.gov

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling provides a powerful alternative for forming the C-N bond, typically by reacting an aryl halide (e.g., 4-chloropyridine) with an amine (pyrazole). mit.edu The mechanism is well-studied and involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the 4-halopyridine, forming a Pd(II) complex.

Amine Coordination and Deprotonation: The pyrazole coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic pyrazolide.

Reductive Elimination: The final this compound product is formed through reductive elimination from the Pd(II) complex, which also regenerates the active Pd(0) catalyst.

The efficiency of the Buchwald-Hartwig amination is critically influenced by the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. mit.edu Sterically demanding and electron-rich biarylphosphine ligands have proven effective for coupling with heteroaromatic substrates. mit.edu

Pyrazole Ring Formation:

When the pyrazole ring itself is constructed during the synthesis, the key mechanistic step is often a cyclocondensation reaction. The most classic route involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. mdpi.com The mechanism proceeds via initial nucleophilic attack of the hydrazine onto one carbonyl group to form a hydrazone, followed by intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov

Table 2: Comparison of Key Mechanistic Features for C-N Bond Formation

| Feature | Chan-Lam Coupling | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., Cu(OAc)₂) | Palladium (e.g., Pd₂(dba)₃) |

| Key Intermediates | Cu(II)/Cu(III) species | Pd(0)/Pd(II) species |

| Pyridine Substrate | Pyridineboronic acid | 4-Halopyridine |

| Pyrazole Substrate | NH-pyrazole | NH-pyrazole |

| Key Steps | Transmetalation, Reductive Elimination | Oxidative Addition, Reductive Elimination |

| Typical Conditions | Often aerobic, mild temperature | Inert atmosphere, often requires specific ligands and strong base |

Sophisticated Spectroscopic and Diffraction Analyses for Elucidating Molecular and Supramolecular Architecture

High-Resolution Multi-Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic investigation of N-pyrazol-1-ylpyridin-4-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a wealth of information regarding tautomeric forms, conformational preferences, and intermolecular associations can be obtained.

Tautomerism is a critical consideration for this compound due to the presence of the 4-aminopyridine (B3432731) fragment. This moiety can potentially exist in a dynamic equilibrium between the amino form and its imino tautomer (1,4-dihydropyridin-4-imine).

Amino-Imino Tautomerism: The equilibrium between the aromatic amino tautomer and the non-aromatic imino tautomer can be investigated using NMR. The exchange process between these forms is often temperature and solvent-dependent. In many aminopyridine derivatives, the amino form is overwhelmingly dominant due to the stability conferred by aromaticity. However, the equilibrium can be shifted by substitution and solvent interactions.

NMR spectroscopy can probe this equilibrium in several ways:

Chemical Shifts: The ¹H and ¹³C chemical shifts of the pyridine (B92270) ring are highly sensitive to its electronic structure. A shift towards the imino tautomer would result in a significant change in chemical shifts, with the ring protons and carbons moving to regions characteristic of non-aromatic systems.

¹⁵N NMR: The nitrogen chemical shifts are particularly informative. The ¹⁵N signal for an aromatic amino group (-NH₂) differs substantially from that of an imino group (=NH), providing a direct probe of the tautomeric state. nih.gov

Variable Temperature NMR: At low temperatures, the rate of exchange between tautomers may be slow enough on the NMR timescale to allow for the observation of separate signals for each species. researchgate.net As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal. The analysis of these line-shape changes can provide quantitative data on the exchange rates and the thermodynamic parameters of the equilibrium.

For this compound, it is anticipated that the amino tautomer is the major species in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Amino Tautomer) in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2, C6 | ~8.4 - 8.6 | ~150 - 152 |

| Pyridine C3, C5 | ~7.0 - 7.2 | ~110 - 112 |

| Pyridine C4 | - | ~152 - 154 |

| Pyrazole (B372694) H3 | ~7.8 - 8.0 | ~140 - 142 |

| Pyrazole H4 | ~6.4 - 6.6 | ~108 - 110 |

| Pyrazole H5 | ~8.2 - 8.4 | ~128 - 130 |

| Amino NH | ~4.5 - 5.5 (broad) | - |

Note: These are estimated values based on data for 4-aminopyridine, 1-substituted pyrazoles, and related structures. Actual values may vary. chemicalbook.comchemicalbook.comresearchgate.netresearchgate.net

The conformation of this compound is defined by the relative orientation of the pyrazole and pyridine rings, which is determined by rotation around the C4(pyridine)–N(amino) single bond. Due to potential steric hindrance between the ortho-protons of the pyridine ring and the pyrazole ring, this rotation is expected to be restricted.

This restricted rotation can give rise to distinct conformers or atropisomers, which may be observable by dynamic NMR (DNMR) techniques. rsc.orgcopernicus.org

At Room Temperature: If the rotational barrier is high, the molecule may exist as a mixture of stable conformers that interconvert slowly, leading to separate sets of NMR signals for each conformer. If the rotation is fast on the NMR timescale, a single set of time-averaged signals will be observed.

Variable-Temperature (VT) NMR: VT-NMR is the primary tool for studying such dynamic processes. By lowering the temperature, the rate of rotation can be slowed. If the rotation becomes slow enough, the averaged signals observed at room temperature will decoalesce and sharpen into distinct signals corresponding to each unique proton and carbon in the frozen conformers. The temperature at which the signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. copernicus.org

2D EXSY (Exchange Spectroscopy): This experiment can confirm that two sets of signals arise from species that are in chemical exchange, such as two conformers. Cross-peaks between the signals of the two conformers directly demonstrate the rotational exchange process. rsc.org

The conformational preference will likely be a non-planar arrangement that minimizes steric clash while allowing for some degree of electronic conjugation between the two heterocyclic rings.

This compound possesses multiple sites capable of acting as hydrogen bond donors (the N-H of the amino group) and acceptors (the pyridine nitrogen and the sp²-hybridized nitrogen of the pyrazole ring). These features facilitate intermolecular interactions and self-association.

NMR spectroscopy can detect these interactions through several observations:

Concentration-Dependent Chemical Shifts: In non-polar solvents, the chemical shift of the N-H proton is often highly dependent on concentration. As the concentration increases, the equilibrium shifts towards hydrogen-bonded aggregates (e.g., dimers), causing the N-H signal to shift downfield due to deshielding. rsc.org

Solvent Effects: The chemical shifts, particularly of the N-H proton, will vary significantly with the hydrogen-bonding capability of the solvent. In solvents like DMSO-d₆, which is a strong hydrogen bond acceptor, the solvent molecules will compete with self-association interactions.

Nuclear Overhauser Effect (NOE): NOE experiments (NOESY or ROESY) can provide through-space information. For example, an intermolecular NOE between protons of two separate molecules would be direct evidence of the formation of a specific dimer or aggregate in solution. mdpi.com

These studies can reveal the primary modes of self-association, such as the formation of N-H···N(pyridine) or N-H···N(pyrazole) hydrogen-bonded dimers, which are crucial for understanding the supramolecular architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present, their bonding environment, and the influence of non-covalent interactions, particularly hydrogen bonding.

The vibrational frequencies observed in the FT-IR and Raman spectra of this compound are directly related to the molecule's electronic structure. The strength of a chemical bond, influenced by factors like hybridization, resonance, and inductive effects, determines the frequency of its stretching and bending vibrations.

Ring Vibrations: The pyridine and pyrazole rings exhibit a series of characteristic stretching vibrations (ν(C=C), ν(C=N)) in the 1600-1400 cm⁻¹ region. The exact positions of these bands are sensitive to the electronic communication between the two rings and the electronic nature of the amino group substituent. rdd.edu.iqresearchgate.net

C-N Vibrations: The stretching vibration of the C(pyridine)–N(amino) bond is expected in the 1350-1250 cm⁻¹ range. The frequency of this mode can provide insight into the degree of π-character in the bond, which relates to the extent of electronic delocalization between the lone pair of the amino nitrogen and the pyridine ring.

Computational Correlation: Density Functional Theory (DFT) calculations are frequently used to predict vibrational spectra. researchgate.nettandfonline.comnih.gov By comparing the calculated frequencies with experimental data, a precise assignment of each vibrational mode can be achieved. Furthermore, these calculations allow for the correlation of vibrational frequencies with electronic parameters such as bond orders and atomic charges, providing a deeper understanding of how the electronic structure dictates the vibrational landscape.

Table 2: Principal FT-IR and Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3500 - 3300 | νₐₛ(N-H), νₛ(N-H) Asymmetric & Symmetric Stretch | Medium | Weak |

| 3150 - 3050 | ν(C-H) Aromatic Stretch | Medium-Weak | Strong |

| 1650 - 1600 | δ(N-H) Amine Scissoring | Strong | Weak |

| 1610 - 1580 | ν(C=C), ν(C=N) Pyridine Ring Stretch | Strong | Strong |

| 1550 - 1450 | ν(C=C), ν(C=N) Pyrazole Ring Stretch | Strong | Strong |

| 1350 - 1250 | ν(C-N) Aryl-Amine Stretch | Strong | Medium |

| 900 - 650 | γ(C-H) Out-of-plane Bend, Ring Puckering | Strong | Weak |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Assignments are based on characteristic frequencies for aminopyridines and pyrazoles. rdd.edu.iqresearchgate.netnist.gov

Vibrational spectroscopy is exceptionally sensitive to the formation of hydrogen bonds. researchgate.net For this compound, the primary focus is on intermolecular N-H···N hydrogen bonds.

The formation of a hydrogen bond weakens the N-H covalent bond, which has two distinct effects on its vibrational spectrum:

Frequency Shift: The N-H stretching frequency (typically ~3500-3300 cm⁻¹) shifts to a lower wavenumber (a "red shift"). The magnitude of this shift is correlated with the strength of the hydrogen bond. nih.gov

Band Broadening: The absorption band corresponding to the hydrogen-bonded N-H stretch becomes significantly broader and more intense compared to the sharp band of a "free" N-H group. researchgate.net

By comparing the FT-IR or Raman spectra of the compound in different states or environments, the nature of hydrogen bonding can be elucidated:

Solid vs. Solution: In the solid state, molecules are typically arranged in a regular lattice with well-defined hydrogen bonds, leading to pronounced red shifts and broadening of the N-H bands.

Concentration Studies: In a non-polar solvent, increasing the concentration of the solute will favor the formation of intermolecular hydrogen bonds. This can be observed as the growth of a broad, red-shifted N-H band at the expense of the sharp, higher-frequency "free" N-H band. researchgate.net

Low-Frequency Modes: Strong intermolecular interactions like hydrogen bonds give rise to new low-frequency vibrational modes in the far-IR and low-frequency Raman spectra (< 200 cm⁻¹). These bands correspond to the stretching and bending of the hydrogen bond itself (e.g., ν(N···H)). ias.ac.in The observation of these modes provides direct evidence for the presence and nature of the supramolecular hydrogen-bonding network.

X-ray Diffraction Crystallography (Single Crystal and Powder)

X-ray diffraction is a foundational technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive data on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the formation of the crystal lattice.

Based on a thorough review of published scientific literature, no experimental single-crystal or powder X-ray diffraction data for this compound has been publicly reported. Consequently, the following subsections, which rely on such data, cannot be completed with specific experimental findings for this compound.

Precise Determination of Bond Lengths, Angles, and Dihedral Angles

As no crystallographic data has been reported for this compound, a data table of its specific molecular parameters cannot be generated.

Analysis of Crystal Packing Motifs and Supramolecular Assembly

The study of crystal packing reveals how individual molecules interact and arrange themselves in the solid state. This analysis identifies key non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. These interactions are critical in determining the material's physical properties.

Without experimental diffraction data, a description of the crystal packing motifs and supramolecular assembly for this compound cannot be provided.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. The investigation for different polymorphic forms is a crucial aspect of solid-state characterization.

There are no studies available in the scientific literature that report or investigate the existence of polymorphs for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insight into the electronic structure of a molecule. These methods probe the electronic transitions between different energy levels, offering information on conjugation, chromophores, and the effects of the molecular environment.

Characterization of Electronic Transitions and Energy Levels

UV-Visible absorption spectroscopy measures the wavelengths of light absorbed by a molecule, corresponding to the energy required to promote electrons to higher energy orbitals (e.g., π→π* or n→π* transitions). Fluorescence spectroscopy measures the light emitted as electrons relax from an excited state to the ground state.

A search of scientific databases and literature indicates that no specific experimental UV-Vis absorption or fluorescence spectra for this compound have been published. Therefore, a characterization of its electronic transitions and a data table of absorption and emission maxima cannot be provided.

Investigation of Solvatochromism and pH Effects on Electronic Structure

Solvatochromism is the change in a substance's color—and therefore its absorption or emission spectrum—when dissolved in different solvents. Such studies reveal how solvent polarity affects the ground and excited electronic states of the molecule. Similarly, investigating the influence of pH can provide information on the protonation states of the molecule and their effect on the electronic structure.

No experimental studies on the solvatochromic behavior or the effect of pH on the electronic spectra of this compound have been found in the reviewed literature.

Computational and Theoretical Chemistry Investigations of N Pyrazol 1 Ylpyridin 4 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the properties of molecules from first principles. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule.

Geometry Optimization and Energetic Stability of Conformations

Geometry optimization is a computational process that determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a molecule like N-pyrazol-1-ylpyridin-4-amine, which consists of a pyrazole (B372694) ring linked to a pyridine (B92270) ring, rotation around the C-N single bond connecting the two rings can lead to different conformations.

Theoretical calculations can identify the most stable conformer by comparing the energies of various optimized geometries. For instance, the dihedral angle between the pyrazole and pyridine rings would be a key parameter. A planar conformation might be favored due to extended π-conjugation, but steric hindrance between hydrogen atoms on the rings could lead to a twisted, non-planar ground state. For other pyrazole derivatives, DFT studies have been used to find the most stable structures. The relative energies of different conformers provide insight into the molecule's flexibility and the population of each conformation at a given temperature.

Table 1: Illustrative Conformational Energy Profile (Note: This is a hypothetical table for this compound based on typical findings for similar bi-aryl compounds.)

| Dihedral Angle (Pyrazole-Pyridine) | Relative Energy (kcal/mol) |

| 0° (Planar) | 2.5 |

| 30° | 0.8 |

| 45° | 0.0 (Global Minimum) |

| 90° | 3.2 |

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Quantum chemical calculations provide detailed information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine moiety, while the LUMO might be distributed across the pyrazole ring and the pyridine ring. The precise distribution would be revealed by plotting the molecular orbitals.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. This helps in identifying electrophilic and nucleophilic sites. In this compound, the nitrogen atoms of the pyridine and pyrazole rings, as well as the amino group, are expected to carry negative partial charges, making them potential sites for electrophilic attack.

Table 2: Hypothetical Electronic Properties of this compound (Based on general values for similar heterocyclic compounds.)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. These calculated frequencies correspond to specific vibrational modes of the molecule, such as N-H stretching of the amine group, C=N stretching within the rings, and C-H bending vibrations. Comparing the calculated spectrum with an experimental one can help in confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predictions are valuable for assigning peaks in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions between molecular orbitals. This allows for the simulation of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic excitations (e.g., π → π* transitions).

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule in a more realistic environment, such as in a solution.

Conformational Sampling and Dynamic Behavior in Solution

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of how the molecule moves and changes shape over time. For this compound in a solvent, an MD simulation would reveal the dynamic equilibrium between different conformations. It would show how the dihedral angle between the pyrazole and pyridine rings fluctuates and the timescales of these motions. This provides a more realistic picture of the molecule's flexibility than static geometry optimizations.

Solvent Effects and Solvation Shell Dynamics

The solvent can have a significant impact on the structure, stability, and reactivity of a solute molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions.

For this compound, MD simulations in a polar solvent like water would likely show the formation of hydrogen bonds between the solvent and the nitrogen atoms of the rings and the amino group. The simulation can be used to calculate the radial distribution function (RDF) for solvent molecules around specific atoms of the solute, which describes the structure of the solvation shell. The dynamics of the solvation shell, such as the residence time of solvent molecules, can also be analyzed. These simulations can provide insights into how the solvent stabilizes certain conformations or influences the accessibility of reactive sites.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties. In the context of this compound and its analogs, these studies can provide valuable insights into the mechanisms of interaction and reactivity. Although specific QSAR/QSPR models for the parent compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on closely related pyrazole-pyridine derivatives. rsc.org

Derivation of Molecular Descriptors

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like this compound, a variety of descriptors can be derived using computational software. These descriptors fall into several categories:

Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, count of atoms, count of specific atom types (e.g., nitrogen, carbon), number of rings, and number of rotatable bonds.

Topological Descriptors (2D): These descriptors quantify the atomic connectivity within the molecule, representing its two-dimensional structure. Examples include the Wiener index, Randić index, and Kier & Hall connectivity indices. These can provide insights into molecular size, shape, and branching.

Geometrical Descriptors (3D): Derived from the three-dimensional coordinates of the atoms, these descriptors describe the spatial arrangement of the molecule. They include molecular surface area, volume, and various shape indices. For this compound, these would be crucial for understanding its fit within a biological target's binding site.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic properties of the molecule. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are indicative of the molecule's ability to donate or accept electrons, respectively, and are crucial for understanding chemical reactivity. researchgate.net

HOMO-LUMO gap: A smaller gap generally suggests higher reactivity. researchgate.net

Dipole moment: This descriptor quantifies the polarity of the molecule, which is important for understanding intermolecular interactions.

Partial atomic charges: These describe the distribution of electron density across the molecule and can identify sites prone to electrostatic interactions.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), solubility, and polar surface area (PSA). They are critical for predicting a molecule's pharmacokinetic behavior.

A hypothetical table of selected molecular descriptors for this compound is presented below. The values are illustrative and would need to be calculated using specialized software for a formal study.

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance |

| Constitutional | Molecular Weight | ~160.18 g/mol | Overall size of the molecule. |

| Atom Count | C8H8N4 | Elemental composition. | |

| Ring Count | 2 | Presence of pyrazole and pyridine rings. | |

| Topological | Wiener Index | Varies | Relates to molecular branching. |

| Kier Shape Index (κ₁) | Varies | Describes molecular shape. | |

| Geometrical | Molecular Surface Area | Varies (Ų) | Influences interactions with other molecules. |

| Molecular Volume | Varies (ų) | Relates to steric fit in binding sites. | |

| Quantum Chemical | HOMO Energy | Varies (eV) | Electron-donating ability. |

| LUMO Energy | Varies (eV) | Electron-accepting ability. | |

| Dipole Moment | Varies (Debye) | Molecular polarity. | |

| Physicochemical | logP | Varies | Lipophilicity and membrane permeability. |

| Polar Surface Area | Varies (Ų) | Influences cell penetration. |

Correlation of Structural Features with Reactivity or Interaction Mechanisms

Once a set of molecular descriptors has been calculated for a series of related compounds (analogs of this compound), statistical methods are employed to build a QSAR/QSPR model. This model takes the form of a mathematical equation that correlates the descriptors with the observed activity or property.

For instance, in a study of pyrazole derivatives as potential enzyme inhibitors, a QSAR model might reveal that:

A negative coefficient for LUMO energy indicates that a lower electron-accepting ability is favorable for activity.

A positive coefficient for a steric descriptor (like molecular volume) might suggest that bulkier substituents at a particular position enhance binding.

The model could highlight the importance of hydrogen bond donors/acceptors at specific locations, which would point to the amine group on the pyridine ring or the nitrogen atoms in the pyrazole ring of this compound as being crucial for interaction.

In studies on pyrazole pyridine carboxylic acid derivatives, QSAR models have been developed to predict their biological activity. rsc.org These models often use a combination of quantum chemical and topological descriptors to establish a relationship between the molecular structure and the observed activity. rsc.org Similarly, 3D-QSAR studies on aminopyrimidinyl pyrazole analogs have provided insights into the steric, electrostatic, and hydrophobic fields that are important for their inhibitory activity. nih.gov Such models can guide the design of new, more potent analogs by suggesting specific structural modifications. nih.gov

Intermolecular Interaction Analysis

To gain a deeper understanding of how this compound interacts with its environment, particularly with biological macromolecules, computational methods that analyze intermolecular forces are employed. These methods provide a visual and quantitative description of non-covalent interactions.

Non-Covalent Interaction (NCI) Index

The Non-Covalent Interaction (NCI) index is a powerful tool for visualizing and characterizing weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density (ρ) and its derivatives. nih.govyoutube.com An NCI analysis generates 3D plots where isosurfaces represent different types of non-covalent interactions. These surfaces are typically colored according to the strength and nature of the interaction.

For this compound, an NCI analysis would likely reveal:

Hydrogen Bonding: A blue-colored isosurface between the amine group's hydrogen and a nearby acceptor atom, or between the pyridine/pyrazole nitrogens and a hydrogen donor. Blue indicates strong, attractive interactions.

Van der Waals Interactions: Green-colored isosurfaces, particularly around the flat surfaces of the pyridine and pyrazole rings, indicating weaker, delocalized attractive forces.

Steric Repulsion: Red-colored isosurfaces in regions where there is significant overlap of electron clouds, indicating repulsive forces.

The following table summarizes the expected NCI plot features for interactions involving this compound.

| Interaction Type | Interacting Groups | Expected Isosurface Color |

| Hydrogen Bond | Pyridine N ↔ H-Donor | Blue |

| Amine H ↔ H-Acceptor | Blue | |

| Van der Waals | π-π stacking of rings | Green |

| Steric Repulsion | Close contact of atoms | Red |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org This method can identify and characterize both covalent and non-covalent interactions by locating critical points in the electron density.

In a QTAIM analysis of this compound interacting with another molecule, a bond critical point (BCP) would be found between two interacting atoms. The properties of the electron density at this BCP provide quantitative information about the interaction:

The value of the electron density (ρ) at the BCP correlates with the strength of the interaction.

The sign of the Laplacian of the electron density (∇²ρ) at the BCP distinguishes between different types of interactions. A positive value is characteristic of "closed-shell" interactions, such as hydrogen bonds and van der Waals forces, while a negative value indicates a "shared" or covalent interaction.

A hypothetical QTAIM analysis of a hydrogen bond between the amine group of this compound and a water molecule is summarized in the table below.

| Interaction | BCP ρ (a.u.) | BCP ∇²ρ (a.u.) | Interpretation |

| N-H···O (Water) | Low (~0.01-0.04) | Positive | Closed-shell interaction, indicative of a hydrogen bond. |

| C-H···π | Very low (~0.005-0.015) | Positive | Weak, closed-shell interaction. |

By applying these computational and theoretical methods, a detailed understanding of the structure-property relationships and intermolecular interaction patterns of this compound can be achieved, providing a rational basis for its potential applications.

Reactivity and Mechanistic Studies of N Pyrazol 1 Ylpyridin 4 Amine

Electrophilic and Nucleophilic Substitution Reactions on Pyridine (B92270) and Pyrazole (B372694) Rings

The pyridine and pyrazole rings in N-pyrazol-1-ylpyridin-4-amine exhibit distinct reactivities towards electrophilic and nucleophilic attack, which are further modulated by the presence of the amino group and the respective heterocyclic substituents.

Pyridine Ring: The pyridine ring is generally considered electron-deficient and is therefore more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic aromatic substitution (SEAr). The presence of the electron-donating amino group at the C4-position, however, can activate the ring towards electrophilic attack. The directing effect of the amino group would favor substitution at the C3 and C5 positions. Conversely, the pyrazol-1-yl substituent at the N1 position of the pyridine ring acts as an electron-withdrawing group, further deactivating the ring towards electrophiles but potentially activating it for nucleophilic attack.

Pyrazole Ring: The pyrazole ring is a π-excessive system, making it more reactive towards electrophiles than the pyridine ring. In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4-position, which is the most electron-rich position. imperial.ac.uk The N1-pyridinyl substituent will influence the electron distribution in the pyrazole ring, but the C4-position is expected to remain the primary site for electrophilic attack. Nucleophilic aromatic substitution on the pyrazole ring is generally difficult due to its electron-rich nature. encyclopedia.pub However, the presence of a strong electron-withdrawing group, such as a pyridin-2-yl group at the N1 position, has been shown to facilitate nucleophilic substitution. encyclopedia.pub

The reactivity of this compound is significantly influenced by the nature of its substituents. The amino group on the pyridine ring is a strong activating group for electrophilic substitution and will direct incoming electrophiles to the ortho positions (C3 and C5).

The pyridin-4-yl group attached to the pyrazole N1-position acts as an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack to some extent, but the inherent reactivity of the pyrazole ring at the C4-position should still allow for reactions to occur. For nucleophilic attack on the pyrazole ring, the pyridinyl group would be activating.

Acid-Base Properties and Protonation Equilibria

The presence of multiple nitrogen atoms with varying degrees of basicity makes the acid-base properties of this compound particularly interesting.

Computational studies using Density Functional Theory (DFT) have been employed to predict the proton affinity (PA) and gas-phase basicity (GB) of substituted pyrazoles. jksus.org These studies indicate that the substitution of electron-donating groups, such as an amino group, increases the electron density on the nitrogen atoms and consequently increases their basicity. jksus.org Conversely, electron-withdrawing groups decrease the basicity. jksus.org For this compound, the most basic site is predicted to be the nitrogen atom of the pyridine ring, followed by the amino group, and finally the pyrazole nitrogen atoms. A predicted pKa for a similar compound, N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine, is 2.95. chemicalbook.com

Predicted pKa Values of Related Compounds

| Compound | Predicted pKa |

|---|---|

| N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine | 2.95 chemicalbook.com |

| Pyrazole (conjugate acid) | 2.5 imperial.ac.uk |

| Pyridine (conjugate acid) | 5.2 |

Protonation of this compound will significantly alter its electronic structure and, consequently, its reactivity. Protonation of the pyridine nitrogen would introduce a positive charge, strongly deactivating the pyridine ring towards electrophilic attack and further activating it for nucleophilic attack.

Tautomerism and Isomerization Processes

Tautomerism is a key feature of pyrazole chemistry. For this compound, several tautomeric forms are theoretically possible, primarily involving the migration of a proton. While the N-pyrazol-1-yl linkage is fixed, the parent pyrazole can exist in different tautomeric forms. nih.gov However, since the N1 position of the pyrazole is substituted, annular tautomerism within the pyrazole ring is not possible.

For related pyrazolone (B3327878) systems, which can exist in OH, NH, and CH tautomeric forms, studies have shown that the predominant tautomer can be influenced by the solvent and the substitution pattern. nih.gov For N-substituted pyrazolones, the equilibrium between the 1,2-dihydro-3H-pyrazol-3-one and 1H-pyrazol-3-ol forms has been investigated, with the solid-state structure often favoring one form. nih.gov While this compound is not a pyrazolone, the principles of tautomerism in related heterocyclic systems suggest that different isomeric forms could exist in equilibrium, potentially influencing its reactivity and biological activity. Detailed experimental and computational studies would be required to determine the specific tautomeric and isomeric preferences of this compound.

Experimental and Computational Elucidation of Tautomeric Forms

While N-unsubstituted pyrazoles exhibit annular tautomerism, this phenomenon is blocked in this compound due to the substitution at the N-1 position of the pyrazole ring. The primary form of tautomerism relevant to this molecule is the amine-imine tautomerism of the 4-aminopyridine (B3432731) ring. This equilibrium involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom, resulting in a pyridin-4(1H)-imine tautomer.

Amine-Imine Tautomerism:

Amine Tautomer: The aromatic, canonical form where the exocyclic nitrogen exists as an amino group (-NH₂).

Imine Tautomer: A non-aromatic, quinoid-like structure where the exocyclic nitrogen is an imino group (=NH) and the pyridine ring nitrogen is protonated.

Computational studies on analogous 2-aminopyridine (B139424) and 4-aminopyrimidine (B60600) systems using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have consistently shown the amine tautomer to be significantly more stable. nih.govnih.gov For 2-amino-4-methylpyridine, the canonical amine form is calculated to be 13.60 kcal/mol more stable than the imine form. nih.gov This substantial energy difference suggests that under standard conditions, this compound exists almost exclusively in the amine form. The greater stability of the amine tautomer is attributed to the preservation of the pyridine ring's aromaticity. nih.gov

Experimental elucidation of these tautomeric forms relies heavily on spectroscopic methods.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between tautomers. In the amine form, distinct signals for the aromatic pyridine protons are expected. In the less stable imine form, the loss of aromaticity would lead to significant upfield shifts for the ring protons and carbons. Studies on similar heterocyclic systems show that the chemical shifts are sensitive to the tautomeric equilibrium. nih.gov

IR Spectroscopy: The vibrational frequencies of the C=N and N-H bonds can differentiate the tautomers. The amine form exhibits characteristic N-H stretching vibrations, while the imine form would show a distinct C=N stretching frequency. researchgate.net

X-ray Crystallography: In the solid state, X-ray diffraction can provide unambiguous structural confirmation. For related aminopyridine compounds, crystal structures have exclusively shown the presence of the more stable amine tautomer, which engages in intermolecular hydrogen bonding. nih.gov

| Spectroscopic Method | Amine Tautomer (Predicted Dominant Form) | Imine Tautomer (Predicted Minor Form) |

|---|---|---|

| ¹H NMR | Aromatic signals for pyridine protons; distinct -NH₂ proton signal. | Upfield-shifted, non-aromatic signals for ring protons; distinct =NH and ring N-H proton signals. |

| ¹³C NMR | Aromatic chemical shifts for pyridine carbons. | Upfield-shifted, non-aromatic chemical shifts for ring carbons. |

| IR Spectroscopy | Characteristic ν(N-H) stretches for primary amine. Aromatic ring vibrations. | Characteristic ν(C=N) stretch. Ring ν(N-H) stretch. |

Kinetics and Thermodynamics of Tautomeric Interconversion

The interconversion between the amine and imine tautomers of this compound is a prototropic process. Kinetic and thermodynamic studies on analogous aminopyridines and aminopyrimidines provide insight into the energy landscape of this reaction.

Thermodynamics: As established by computational studies, the amine tautomer is the thermodynamically favored form by a significant margin (over 10 kcal/mol). nih.gov This large energy difference means the equilibrium lies heavily on the side of the amine form. In aqueous solution, computations suggest that intermolecular hydrogen bonds with solvent molecules further stabilize the more polar amine tautomer over the imine form. nih.gov

Kinetics: The conversion from the more stable amine form to the less stable imine form requires overcoming a substantial activation energy barrier. For 2-amino-4-methylpyridine, the transition state for this proton transfer was calculated to have an activation energy of 44.81 kcal/mol. nih.gov Such a high barrier indicates that the uncatalyzed interconversion is kinetically unfavorable at room temperature.

However, the tautomerization can be facilitated. Studies on a 4-aminopyrimidine/acetic acid system demonstrated that interconversion can occur in the excited state via a double-proton transfer mechanism within a hydrogen-bonded complex. nih.gov In this excited-state reaction, the energy barrier was estimated to be very low, approximately 2 kJ/mol (≈ 0.5 kcal/mol), allowing for rapid formation of the imino tautomer upon photoexcitation. nih.gov Base-catalyzed imine-enamine tautomerization in other heterocyclic systems has also been shown to proceed through the formation of a resonance-stabilized carbanion intermediate, significantly lowering the activation barrier. nih.gov

| Parameter | Value (kcal/mol) | Method |

|---|---|---|

| Relative Stability (ΔEAmine-Imine) | 13.60 | DFT (B3LYP/6-311++G(d,p)) |

| Activation Energy (Ea) for Amine → Imine | 44.81 | DFT (B3LYP/6-311++G(d,p)) |

Photo-induced Reactions and Photoreactivity

The photoreactivity of this compound is influenced by the absorption of UV light by its aromatic components. While comprehensive photostability testing data for this specific compound is not widely available, studies on 4-aminopyridine and related heterocycles offer predictive insights.

Generally, 4-aminopyridine is considered chemically stable in solid dosage forms for extended periods when protected from light. cjhp-online.canih.govresearchgate.net However, exposure to UV radiation can induce photochemical reactions. Studies on 4-aminopyrimidines, which are structurally similar to the aminopyridine moiety, show that UV irradiation (at 254 nm) can lead to an intramolecular rearrangement, resulting in ring-opening to form acyclic products like 2-amino-3-cyanopent-2-enemine. researchgate.net This type of valence isomerization is a known photochemical pathway for nitrogen heterocycles.

The efficiency of a photochemical reaction does not always align with the molecule's maximum absorption wavelength. nih.gov The quantum yield, which measures the efficiency of a photoreaction, is dependent on various factors, including the specific electronic transition excited and the surrounding solvent environment. fiveable.me For the intramolecular rearrangement of 2,6-dimethyl-4-aminopyrimidine, the quantum yield was found to be 0.043. researchgate.net

Oxidation and Reduction Chemistry

The redox chemistry of this compound involves both the electron-rich aminopyridine system and the pyrazole ring. The behavior of the molecule under oxidative or reductive conditions can be predicted from electrochemical studies of its constituent parts.

Oxidation: The aminopyridine moiety is susceptible to oxidation. Cyclic voltammetry studies of 4-aminoantipyrine (B1666024), which contains a similar exocyclic amino group attached to a heterocyclic ring, show an irreversible oxidation process. researchgate.net This oxidation is diffusion-controlled and occurs at the amino group. The oxidation potential is dependent on the electrode material and pH. For 4-aminoantipyrine at a glassy carbon electrode, the anodic peak potential is observed around +0.7 V (vs. Ag/AgCl) in a pH 7 phosphate (B84403) buffer. researchgate.net It is expected that the exocyclic amino group of this compound would be the primary site of initial oxidation, likely forming a radical cation.

Reduction: The pyridine ring is the more likely site for electrochemical reduction. The reduction of the pyridine ring in 4-aminopyridine typically occurs at negative potentials. The electrosynthesis of 4-aminopyridine is often achieved through the electrochemical reduction of 4-nitropyridine (B72724) 1-oxide, a process that involves multiple electron and proton transfer steps. rsc.org Cyclic voltammetry of azopyridines, which contain the pyridine ring, shows that the pyridyl nitrogen facilitates reduction compared to a simple benzene (B151609) ring, with reduction potentials in acetonitrile (B52724) typically ranging from -1.1 V to -1.5 V (vs. SCE). nih.gov Therefore, the reduction of this compound would likely involve the pyridine ring, proceeding through a series of electron and proton transfers.

| Compound | Process | Potential (V) | Conditions | Reference |

|---|---|---|---|---|

| 4-Aminoantipyrine | Oxidation (Anodic Peak) | ~ +0.7 | vs. Ag/AgCl; pH 7.0 PBS; GCE | researchgate.net |

| 4,4'-Azopyridine | Reduction (First Wave) | -1.13 | vs. SCE; Acetonitrile | nih.gov |

| Co(II) complex with 4,4'-dimethyl-2,2'-bipyridine | Ligand-based Reduction | -1.55 | vs. Fc/Fc⁺; Acetonitrile |

Coordination Chemistry and Metal Complex Formation with N Pyrazol 1 Ylpyridin 4 Amine As a Ligand

Ligand Design Principles and Chelation Modes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. N-pyrazol-1-ylpyridin-4-amine is an N-heterocyclic ligand that can coordinate to metal ions through the nitrogen atoms of its pyrazole (B372694) and pyridine (B92270) rings. The presence of the amino group on the pyridine ring can further influence the electronic properties of the ligand and its complexes.

This compound can exhibit various coordination modes, acting as a monodentate, bidentate, or even a bridging ligand to form polynuclear complexes.

Monodentate Coordination: In this mode, the ligand binds to a metal center through a single nitrogen atom, typically the more sterically accessible nitrogen of the pyridine ring.

Bidentate Coordination: The ligand can chelate to a metal ion using the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring, forming a stable five-membered ring. This is a common coordination mode for ligands containing both pyridine and pyrazole moieties.

Bridging Coordination: this compound can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur through the coordination of the pyridine nitrogen to one metal and a pyrazole nitrogen to another.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

This compound forms stable complexes with a wide range of transition metals.

Copper(II) Complexes: Copper(II) complexes of pyrazole-containing ligands have been studied for their interesting magnetic and structural properties. researchgate.net

Iron(II) Complexes: Iron(II) complexes with related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands are well-known for their spin-crossover (SCO) behavior. mdpi.commdpi.comacs.org This phenomenon, where the spin state of the metal ion can be switched by external stimuli such as temperature or light, is of great interest for applications in molecular switches and data storage.

Ruthenium(II) Complexes: Ruthenium complexes with pyrazole-based pincer ligands have been investigated for their reactivity and potential catalytic applications. nih.gov

Palladium(II) and Platinum(II) Complexes: These square planar complexes are often studied for their potential applications in catalysis and materials science.

The characterization of these complexes typically involves techniques such as single-crystal X-ray diffraction to determine the solid-state structure, as well as spectroscopic methods like FT-IR, UV-Vis, and NMR to probe the coordination environment of the metal ion.

Table 1: Examples of Transition Metal Complexes with Pyrazole-Based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Key Feature/Application |

| Fe(II) | 2,6-bis(pyrazol-1-yl)pyridine | Octahedral | Spin-Crossover (SCO) behavior mdpi.commdpi.comacs.org |

| Ru(II) | Pincer-type pyrazole | Distorted Octahedral | Catalysis nih.gov |

| Cu(II) | Pyrazole-acetamide | Distorted Octahedral | Potential biological activity nih.gov |

| Co(II) | Pyrazole-based tripodal | Trigonal Bipyramidal | Magnetic properties nih.gov |

While less common than transition metal complexes, this compound can also coordinate to main group elements and f-block metals.

Main Group Complexes: The coordination chemistry of main group elements with pyrazole-based ligands has been explored, revealing diverse structural motifs. nih.gov

Lanthanide and Actinide Complexes: Lanthanide complexes are of particular interest due to their unique luminescent and magnetic properties. mdpi.com The coordination of this compound to lanthanide ions can lead to complexes with potential applications in lighting, displays, and as magnetic materials. The synthesis of these complexes often involves the use of ancillary ligands to satisfy the higher coordination numbers preferred by lanthanide ions. nih.gov

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the coordinating ligands.

Electronic Properties: The coordination of this compound to a metal center can significantly alter the electronic properties of both the metal and the ligand. This can be observed through changes in the UV-Vis absorption spectra, with the appearance of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The electronic properties of these complexes are crucial for applications in areas such as photocatalysis and photovoltaics. The functionalization of related 2,6-bis(pyrazol-1-yl)pyridine ligands has been shown to tune the electronic properties of the resulting complexes. mdpi.com

Magnetic Properties: The magnetic properties of complexes containing paramagnetic metal ions are of great interest. For instance, iron(II) complexes of similar pyrazole-pyridine ligands can exhibit spin-crossover behavior, leading to a change in their magnetic moment with temperature. mdpi.comacs.org The magnetic interactions between metal centers in polynuclear complexes can lead to interesting magnetic phenomena, such as ferromagnetic or antiferromagnetic coupling. rsc.org Lanthanide complexes with radical ligands have also been investigated for their potential as single-molecule magnets. mdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions

The formation of a coordination bond between this compound and a metal ion induces significant changes in the ligand's spectroscopic properties, which serve as definitive signatures of complexation.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the vibrational frequencies associated with the pyridine and pyrazole rings are expected to shift. Typically, the C=N and C=C stretching vibrations of the pyridine ring shift to higher wavenumbers, a phenomenon observed in various aminopyridine-metal complexes. ekb.eg This shift is a direct consequence of the metal-nitrogen bond formation, which alters the electron density distribution within the heterocyclic ring. The N-H stretching vibrations of the 4-amino group, while not directly involved in coordination, may also exhibit shifts if the group participates in hydrogen bonding with counter-anions or solvent molecules. rsc.org

NMR Spectroscopy: In the ¹H NMR spectrum of a diamagnetic metal complex, the proton signals of the pyridine and pyrazole rings would likely experience downfield shifts upon coordination. This is due to the deshielding effect caused by the donation of electron density from the ligand's nitrogen atoms to the metal center. The protons closest to the coordination sites would exhibit the most significant shifts. The chemical shift of the -NH₂ protons can also provide valuable information regarding the presence and strength of intermolecular hydrogen bonding within the crystal lattice. rsc.org

UV-Visible Spectroscopy: The electronic spectrum of the free ligand is characterized by intense π→π* and n→π* transitions. Upon complexation with transition metals, new absorption bands typically appear. These can be assigned to d-d transitions within the metal's d-orbitals and to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands. The energies of these transitions are dependent on the specific metal ion, its oxidation state, and the resulting coordination geometry.

Spin States and Magnetic Susceptibility Studies

The magnetic properties of complexes with this compound are highly dependent on the choice of the central metal ion, particularly for first-row transition metals like iron(II) and cobalt(II).

The ligand field provided by two bidentate this compound ligands in an octahedral geometry is analogous to that of the well-studied 2,6-bis(pyrazol-1-yl)pyridine (bpp) family of ligands. nih.govnih.govacs.org For iron(II) complexes, this similarity suggests a strong possibility of observing spin-crossover (SCO) behavior. ugm.ac.id The transition between the high-spin (S=2) and low-spin (S=0) states would be sensitive to external stimuli such as temperature, pressure, and guest molecule inclusion.

For cobalt(II), complexes are expected to be in a high-spin (S=3/2) state in octahedral or distorted geometries. researchgate.net These complexes are often characterized by significant magnetic anisotropy (zero-field splitting, ZFS), which arises from spin-orbit coupling. marquette.edursc.org The sign and magnitude of the axial ZFS parameter (D) are dictated by the specific coordination geometry, with values varying for distorted trigonal bipyramidal, octahedral, or pentagonal bipyramidal environments. marquette.edunih.gov For complexes that form polynuclear structures, weak antiferromagnetic or ferromagnetic coupling between adjacent metal centers can be mediated by bridging ligands or through space.

| Metal Ion | Expected Spin State | Potential Magnetic Behavior |

| Fe(II) | High-Spin (S=2) ↔ Low-Spin (S=0) | Spin-Crossover (SCO) |

| Co(II) | High-Spin (S=3/2) | Significant magnetic anisotropy (ZFS) |

| Cu(II) | S=1/2 | Weak magnetic exchange in polynuclear species |

| Ni(II) | High-Spin (S=1) | Paramagnetic with potential ZFS |

Structural Analysis of Metal Complexes (e.g., X-ray Crystallography)

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of metal complexes. Based on related structures, several key features can be predicted for complexes of this compound.

Coordination Geometries and Distortions

The most common coordination mode would involve the ligand acting as a bidentate N,N'-chelate, forming a stable five-membered ring with the metal ion. This would lead to various coordination geometries:

Octahedral: With two or three ligands per metal center, complexes of the type [M(L)₂(X)₂] or [M(L)₃]ⁿ⁺ would adopt a distorted octahedral geometry. This is particularly common for Fe(II) and Co(II). nih.gov For instance, in [Fe(bpp)₂]²⁺ type complexes, the geometry is often highly distorted from an ideal octahedron, which has significant implications for their magnetic properties. nih.gov

Square Planar/Tetrahedral: For metal ions like Cu(II) or Ni(II), square planar or tetrahedral geometries are also plausible, especially in complexes of the type [M(L)X₂] or [M(L)₂]²⁺. nih.govnih.gov

Polymeric Structures: In some cases, the ligand could potentially bridge two metal centers, although this is less common for this specific isomer compared to pyrazolate-bridged systems. Counter-anions like nitrate (B79036) or azide (B81097) could also bridge metal centers to form coordination polymers. nih.gov

The table below presents illustrative, expected bond lengths for a hypothetical octahedral Fe(II) complex, based on data from analogous 2,6-di(pyrazol-1-yl)pyridine systems. nih.govacs.org

| Bond | Expected Length (Low-Spin Fe(II)) (Å) | Expected Length (High-Spin Fe(II)) (Å) |

| Fe—N(pyridine) | ~1.90 - 1.95 | ~2.15 - 2.20 |

| Fe—N(pyrazole) | ~1.95 - 2.00 | ~2.18 - 2.25 |

Supramolecular Interactions within Crystal Lattices of Complexes

A defining structural feature of complexes derived from this compound is the 4-amino group, which acts as a potent hydrogen bond donor. This functional group is pivotal in directing the self-assembly of individual complex molecules into extended, ordered supramolecular architectures.

Hydrogen Bonding: The N-H protons of the amino group can form strong hydrogen bonds with counter-anions (e.g., Cl⁻, BF₄⁻, ClO₄⁻, NO₃⁻) or co-crystallized solvent molecules (e.g., water, ethanol). rsc.orgnih.gov These interactions can link the complexes into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov The specific pattern of hydrogen bonding is a critical element of the crystal engineering of these materials.

Anion-π Interactions: In some crystal structures of related pyrazolyl-pyrimidine complexes, non-covalent interactions between an anion and the electron-deficient face of the aromatic ring have been observed. nih.gov Such interactions could also play a role in the solid-state structures of this compound complexes.

The interplay of these non-covalent forces—hydrogen bonding, π-π stacking, and anion-π interactions—determines the final crystal structure, which in turn can influence the material's bulk properties, including magnetic behavior and stability.

Catalytic Applications of N Pyrazol 1 Ylpyridin 4 Amine and Its Metal Complexes

Homogeneous Catalysis

Metal complexes of pyrazolylpyridine ligands are highly effective as homogeneous catalysts, where the catalyst and reactants exist in the same phase. The ability to fine-tune the steric and electronic properties of these ligands by modifying substituents on either the pyrazole (B372694) or pyridine (B92270) rings allows for precise control over the activity and selectivity of the metallic center.

Palladium complexes featuring pyrazole-containing ligands have demonstrated significant efficacy in carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of synthetic chemistry. Bulky bis(pyrazolyl)palladium(II) complexes have been successfully employed as pre-catalysts for this transformation. For instance, palladium complexes stabilized by benzyl-substituted pyrazole ligands have shown high activity in the coupling of bromobenzene (B47551) and phenylboronic acid. Research indicates that the electronic nature of the substituents on the coupling partners influences the reaction efficiency; electron-withdrawing groups on the aryl halide tend to increase conversion rates rsc.org.

| Catalyst Precursor | Aryl Halide | Boronic Acid | Conversion (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Bis(pyrazolyl)palladium(II) complex with phenyl-bearing ligand | Bromobenzene | Phenylboronic acid | 98 | 0.33 mol% catalyst, 140 °C, 4 h | rsc.org |

| Bis(pyrazolyl)palladium(II) complex with t-butyl-bearing ligand | Bromobenzene | Phenylboronic acid | 81 | 0.33 mol% catalyst, 140 °C, 4 h | rsc.org |

Other Coupling Reactions: